(2Z)-2-[chloro(phenyl)methylidene]-3H-inden-1-one
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Overview
Description
(2Z)-2-[chloro(phenyl)methylidene]-3H-inden-1-one is an organic compound characterized by its unique structure, which includes a chloro-substituted phenyl group and an indenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[chloro(phenyl)methylidene]-3H-inden-1-one typically involves the condensation of 2-chloro-benzaldehyde with 1-indanone under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the mixture is refluxed to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[chloro(phenyl)methylidene]-3H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2Z)-2-[chloro(phenyl)methylidene]-3H-inden-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-[bromo(phenyl)methylidene]-3H-inden-1-one
- (2Z)-2-[fluoro(phenyl)methylidene]-3H-inden-1-one
- (2Z)-2-[iodo(phenyl)methylidene]-3H-inden-1-one
Uniqueness
(2Z)-2-[chloro(phenyl)methylidene]-3H-inden-1-one is unique due to the presence of the chloro group, which can influence its reactivity and interactions with other molecules. This uniqueness can be leveraged in various applications, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
92794-23-5 |
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Molecular Formula |
C16H11ClO |
Molecular Weight |
254.71 g/mol |
IUPAC Name |
(2Z)-2-[chloro(phenyl)methylidene]-3H-inden-1-one |
InChI |
InChI=1S/C16H11ClO/c17-15(11-6-2-1-3-7-11)14-10-12-8-4-5-9-13(12)16(14)18/h1-9H,10H2/b15-14- |
InChI Key |
ZUIDNIDKEXSLIM-PFONDFGASA-N |
Isomeric SMILES |
C\1C2=CC=CC=C2C(=O)/C1=C(/C3=CC=CC=C3)\Cl |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)C1=C(C3=CC=CC=C3)Cl |
Origin of Product |
United States |
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